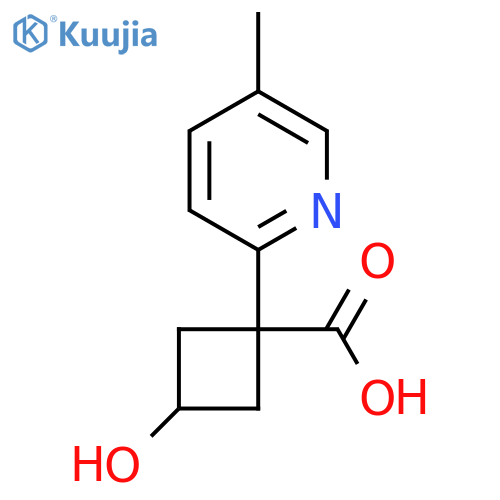Cas no 2229607-24-1 (3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid)

2229607-24-1 structure
商品名:3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid
- EN300-1807162
- 2229607-24-1
-
- インチ: 1S/C11H13NO3/c1-7-2-3-9(12-6-7)11(10(14)15)4-8(13)5-11/h2-3,6,8,13H,4-5H2,1H3,(H,14,15)
- InChIKey: APVMBCYHCKMTCN-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)O)(C2C=CC(C)=CN=2)C1
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807162-0.5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-5.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1807162-10.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1807162-1.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1807162-1g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-2.5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-0.05g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-0.1g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-0.25g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1807162-5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 5g |
$3812.0 | 2023-09-19 |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2229607-24-1 (3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
